molecular formula C6H4N4O3S B1203085 Triafur CAS No. 712-68-5

Triafur

Cat. No. B1203085
CAS RN: 712-68-5
M. Wt: 212.19 g/mol
InChI Key: SXZZHGJWUBJKHH-UHFFFAOYSA-N
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Description

Triafur, also known as 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, is a C-nitro compound and a member of furans . It is also known by other names such as Furidiazina .


Molecular Structure Analysis

The molecular formula of Triafur is C6H4N4O3S . Its molecular weight is 212.19 .


Physical And Chemical Properties Analysis

Triafur has a molecular weight of 212.19 g/mol . Its density is 1.7±0.1 g/cm3, and it has a boiling point of 437.9±55.0 °C at 760 mmHg . The vapour pressure of Triafur is 0.0±1.1 mmHg at 25°C, and its enthalpy of vaporization is 69.5±3.0 kJ/mol . The flash point of Triafur is 218.7±31.5 °C . It has a molar refractivity of 48.5±0.3 cm3 .

properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020059
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triafur

CAS RN

712-68-5
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiafur
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furidazina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78274
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Record name Furidazina
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIAFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JJ4COI21V
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
E Grunberg, EH Titsworth - Annual Reviews in Microbiology, 1973 - annualreviews.org
… Against urinary tract infections in rats, triafur was approximately ten times as effective as nitrofurantoin, and was well tolerated and slowly excreted (234). Triafur has been used orally …
Number of citations: 143 www.annualreviews.org
MR Aouad, DJO Khan, MA Said, NS Al‐Kaff… - …, 2021 - Wiley Online Library
The highly contagious nature of Covid‐19 attracted us to this challenging area of research, mainly because the disease is spreading very fast and until now, no effective method of a …
AM El-Saghier, SS Enaili, A Abdou, AM Kadry - Molecular Diversity, 2023 - Springer
… Acetazolamide, besaglybuzole (glybuzole), and furidiazine (triafur) were three antiviral drugs that use 1,3,4-thiadiazole hybrid with sulfonamide group [15].The first drug that was widely …
Number of citations: 2 link.springer.com
HRM Rashdan, AH Abdelmonsef - Structural Chemistry, 2022 - Springer
In the present study, a new category of 1,3,4-thiadiazoles was developed by submitting methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate to react with the …
Number of citations: 9 link.springer.com
AC de Groot - 2021 - books.google.com
This third volume in an exciting and detailed series on contact allergens provides monographs of all 384 topical drugs which have caused contact allergy/allergic contact dermatitis. The …
Number of citations: 4 books.google.com
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2003 - ACS Publications
A set of topological and structural descriptors has been used to discriminate general pharmacological activity. To that end, we selected a group of molecules with proven …
Number of citations: 44 pubs.acs.org
G Angelini - Textbook of contact dermatitis, 1995 - Springer
Contact dermatitis induced by topically applied medicaments was common many years ago [1–5] and is still common today [6–9]. It represents, after all, the most common type of skin …
Number of citations: 47 link.springer.com
F Accursius, G Chiari - books.google.com
C Aita Rubrica diuiditur in quat tuor partes primo ponitur iuocatio biumi nois: per qua dens venerať ibi In noie om. Scdo ponitur defcriptio ipialis culminis p paj z appellatiui tá quá cá …
Number of citations: 0 books.google.com

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